

# BAY-4931: A Potent Covalent Inverse-Agonist of PPAR $\gamma$

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## Compound of Interest

Compound Name: BAY-4931

Cat. No.: B10857054

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

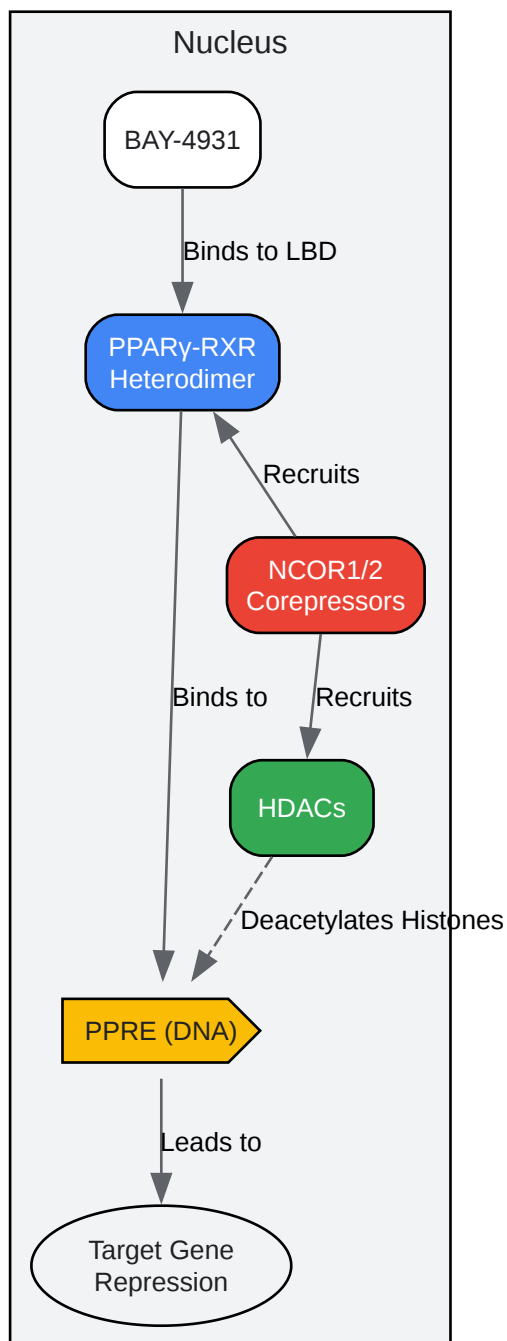
Peroxisome proliferator-activated receptor-gamma (PPAR $\gamma$ ) is a ligand-activated nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.<sup>[1][2]</sup> As a master regulator of these processes, PPAR $\gamma$  has emerged as a significant therapeutic target for various diseases, including type 2 diabetes and, more recently, certain types of cancer.<sup>[1][3]</sup> In particular, the discovery of PPAR $\gamma$  inverse-agonists, which suppress the basal transcriptional activity of the receptor, has opened new avenues for therapeutic intervention, especially in cancers driven by PPAR $\gamma$  activation, such as muscle-invasive luminal bladder cancer.<sup>[1][4]</sup>

This technical guide focuses on **BAY-4931**, a novel and potent covalent inverse-agonist of PPAR $\gamma$ .<sup>[1][5]</sup> **BAY-4931** distinguishes itself through its high potency and covalent mechanism of action, offering a valuable tool for probing the biology of PPAR $\gamma$  inverse-agonism and a promising scaffold for the development of new cancer therapeutics.<sup>[1][4]</sup> This document will provide a comprehensive overview of **BAY-4931**, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

## Mechanism of Action: PPAR $\gamma$ Inverse-Agonism

Unlike agonists that activate PPAR $\gamma$ , inverse-agonists like **BAY-4931** stabilize a receptor conformation that actively represses gene transcription. This is achieved by promoting the recruitment of corepressor proteins, such as Nuclear Receptor Corepressor 1 (NCOR1) and

NCOR2, to the PPAR $\gamma$ /Retinoid X Receptor (RXR) heterodimer on the DNA.[1][6] The binding of **BAY-4931** to the PPAR $\gamma$  ligand-binding domain (LBD) induces a conformational change in the activation function-2 (AF-2) helix (H12), creating a binding surface for corepressors and leading to the silencing of target gene expression.[6][7] The covalent nature of **BAY-4931**'s interaction with a specific cysteine residue in the PPAR $\gamma$  LBD contributes to its high potency and sustained activity.

PPAR $\gamma$  Inverse Agonism Signaling Pathway[Click to download full resolution via product page](#)*PPAR $\gamma$  Inverse Agonism Pathway with **BAY-4931**.*

## Quantitative Data

The potency and efficacy of **BAY-4931** have been characterized in a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of **BAY-4931**

Assay	Parameter	Value (nM)	Reference(s)
PPAR $\gamma$ Inverse-Agonist Activity	IC50	0.17	[5]
LanthaScreen TR-FRET PPAR $\gamma$ :NCOR2 Recruitment Assay	EC50	5.8	[8]

Table 2: Cellular Activity of **BAY-4931**

Assay	Cell Line	Parameter	Value (nM)	Reference(s)
RT112-FABP4-NLucP Cellular Reporter Assay	CHO	IC50	0.4	[8]
UM-UC-9 Cell Proliferation Assay	UM-UC-9	IC50	3.4	[5][8]

Table 3: Selectivity Profile of **BAY-4931**

Receptor	Assay Type	Parameter	Value ( $\mu$ M)	Reference(s)
PPAR $\alpha$	Reporter Assay (CHO)	IC50	>50	[8]
PPAR $\delta$	Reporter Assay (CHO)	IC50	>50	[8]

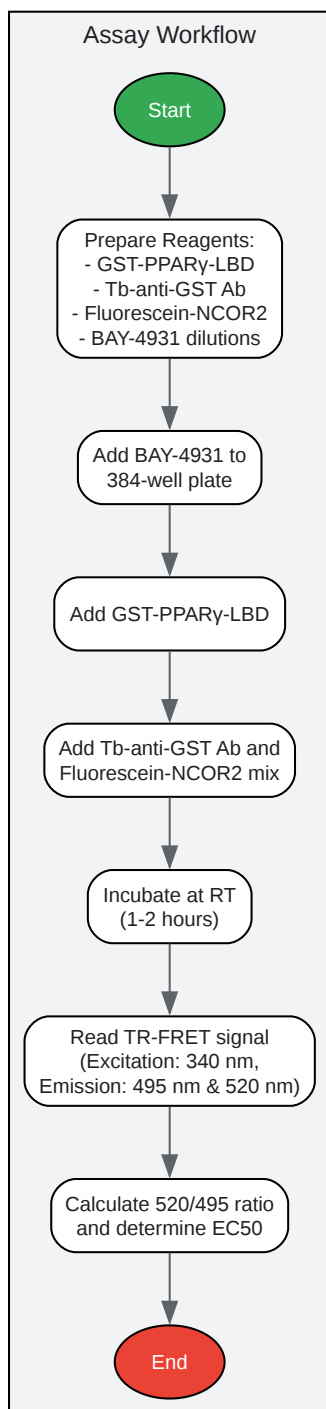
## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### LanthaScreen TR-FRET PPARY Corepressor Recruitment Assay

This assay quantifies the ability of a compound to promote the interaction between the PPARY Ligand-Binding Domain (LBD) and a corepressor peptide (NCOR2). The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARY-LBD and a fluorescein-labeled NCOR2 peptide.

## LanthaScreen TR-FRET Workflow



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*Workflow for the LanthaScreen TR-FRET Assay.*

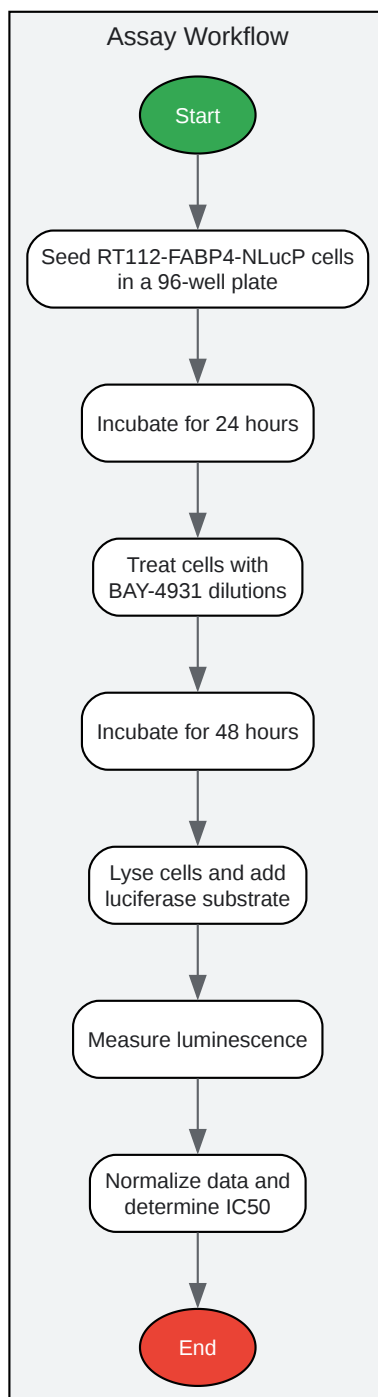
#### Protocol:

- **Reagent Preparation:** Prepare solutions of GST-tagged PPAR $\gamma$ -LBD, terbium-labeled anti-GST antibody, fluorescein-labeled NCOR2 peptide, and serial dilutions of **BAY-4931** in the appropriate assay buffer.
- **Compound Plating:** Dispense the **BAY-4931** dilutions into a 384-well assay plate.
- **Receptor Addition:** Add the GST-PPAR $\gamma$ -LBD solution to each well.
- **Detection Mix Addition:** Add a pre-mixed solution of the terbium-labeled anti-GST antibody and the fluorescein-labeled NCOR2 peptide to each well.
- **Incubation:** Incubate the plate at room temperature for 1-2 hours, protected from light.
- **Plate Reading:** Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein).
- **Data Analysis:** Calculate the ratio of the emission at 520 nm to 495 nm. Plot the ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub> value.

## RT112-FABP4-NLucP Cellular Reporter Assay

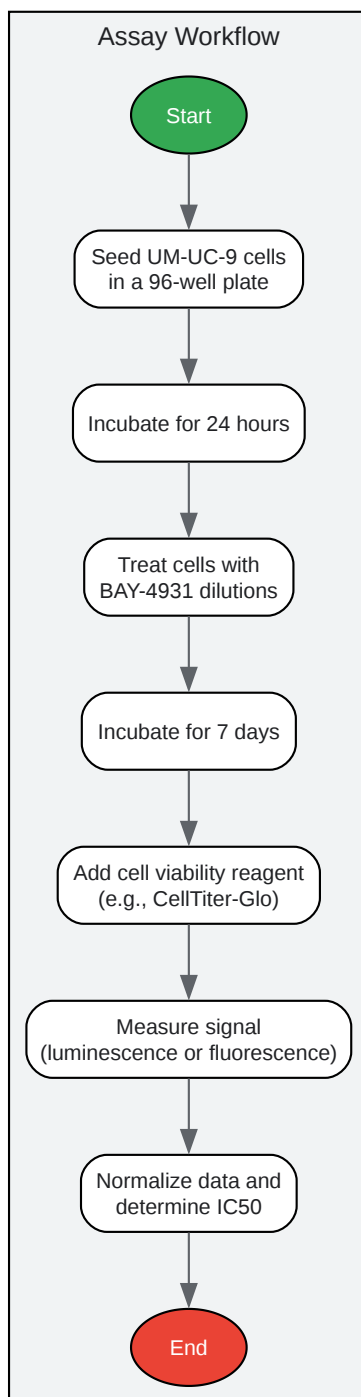
This cell-based reporter assay measures the transcriptional activity of PPAR $\gamma$ . RT112 cells are engineered to express a luciferase reporter gene (NLucP) under the control of a PPAR $\gamma$ -responsive promoter (FABP4). Inhibition of PPAR $\gamma$  activity by an inverse-agonist leads to a decrease in luciferase expression.

## Cellular Reporter Assay Workflow





## Cell Proliferation Assay Workflow

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